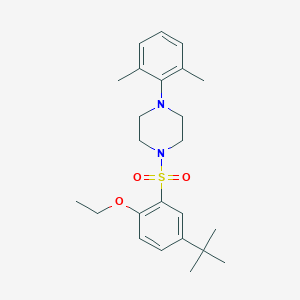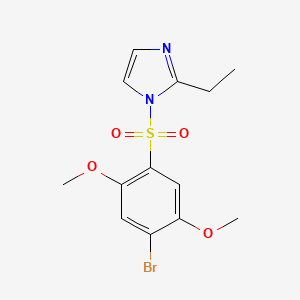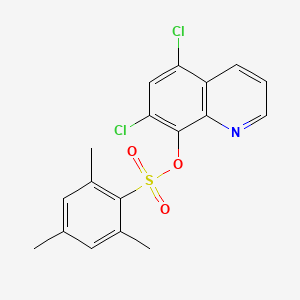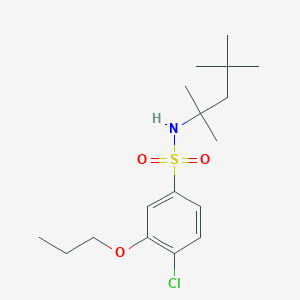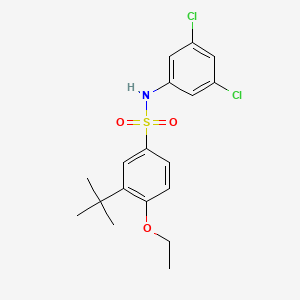![molecular formula C22H29BrN2O2S B7440516 1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B7440516.png)
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a brominated methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:
Formation of the benzenesulfonyl chloride intermediate: This step involves the sulfonation of 4-bromo-5-methyl-2-(propan-2-yl)benzene using chlorosulfonic acid to form the corresponding benzenesulfonyl chloride.
Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 4-(2,6-dimethylphenyl)piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Chloro-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine
- 1-[4-Fluoro-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine
- 1-[4-Iodo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine
Uniqueness
The presence of the bromine atom in 1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O2S/c1-15(2)19-14-20(23)18(5)13-21(19)28(26,27)25-11-9-24(10-12-25)22-16(3)7-6-8-17(22)4/h6-8,13-15H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCZCKBQCWJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
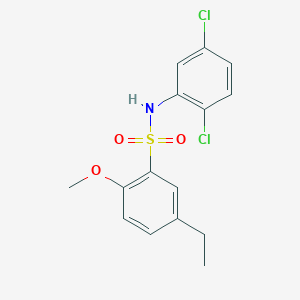

![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7440450.png)
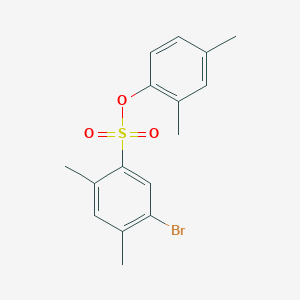
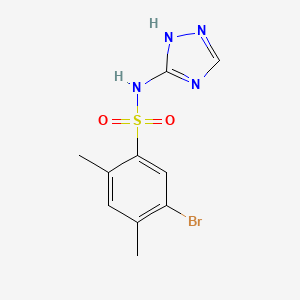
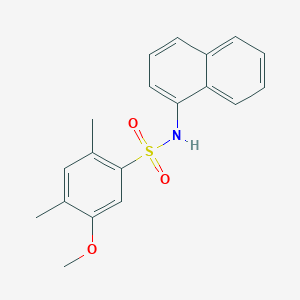
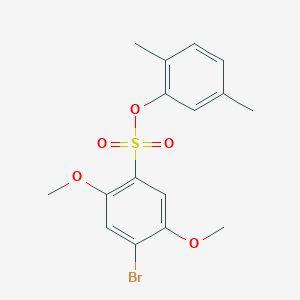

![1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B7440482.png)
